molecular formula C7H6BrI B045939 5-Bromo-2-iodotoluene CAS No. 116632-39-4

5-Bromo-2-iodotoluene

Cat. No.: B045939
CAS No.: 116632-39-4
M. Wt: 296.93 g/mol
InChI Key: GHTUADBHTFHMNI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Bromo-2-iodotoluene is a halogenated hydrocarbon

Mode of Action

This compound undergoes a chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This reaction involves the coupling of the bromine and iodine sites on the this compound molecule with phenylboronic acid, facilitated by a palladium catalyst. The result is the formation of a new carbon-carbon bond, leading to the production of the corresponding carboxylic acid.

Pharmacokinetics

Its physical properties, such as a density of 2.08 g/mL at 25 °C (lit.) , could also impact its pharmacokinetic behavior.

Result of Action

The compound is used as a building block in organic synthesis , suggesting that its primary role is in the formation of more complex molecules through reactions like the Suzuki reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be light-sensitive , indicating that exposure to light could potentially degrade the compound or alter its reactivity. Therefore, it is recommended to store the compound in a dark place . Furthermore, its reactivity may be influenced by temperature, as its reactions are often carried out under controlled temperature conditions.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-iodotoluene undergoes chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This indicates that it can interact with enzymes and proteins that are involved in these reactions. The nature of these interactions is likely to be influenced by the halogen groups present in the compound.

Cellular Effects

It is known that halogenated hydrocarbons can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to undergo chemoselective Suzuki reaction with phenylboronic acid , suggesting that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-iodotoluene can be synthesized through various methods. One common approach involves the bromination of 2-iodotoluene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of specialized equipment to handle the reactive bromine and iodine compounds safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTUADBHTFHMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369180
Record name 5-Bromo-2-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-39-4
Record name 5-Bromo-2-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodotoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-bromo-2-iodotoluene utilized in the synthesis of the MMP-3 inhibitor UK-370,106?

A1: this compound serves as a crucial starting material in the multi-step synthesis of UK-370,106 []. The paper describes its conversion into a biarylpropanal equivalent through two synthetic steps. This intermediate is then reacted with a phosphonosuccinate compound to construct a key intermediate with defined stereochemistry, essential for the biological activity of the final MMP-3 inhibitor.

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